3-(2,5-Difluorophenyl)prop-2-en-1-ol

Aldose Reductase Inhibition Diabetes Complications Structure-Activity Relationship

3-(2,5-Difluorophenyl)prop-2-en-1-ol (CAS 767355-26-0) is a fluorinated cinnamyl alcohol derivative characterized by a 2,5-difluorophenyl ring conjugated to a propen-1-ol chain. This compound functions primarily as a versatile synthetic intermediate, with its 2,5-difluoro substitution pattern imparting distinct electronic and steric properties that influence both chemical reactivity and biological target interactions.

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
Cat. No. B15314328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Difluorophenyl)prop-2-en-1-ol
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C=CCO)F
InChIInChI=1S/C9H8F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h1-4,6,12H,5H2/b2-1+
InChIKeyNOZCEBQQKKTOIV-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Difluorophenyl)prop-2-en-1-ol: A Strategic Fluorinated Cinnamyl Alcohol Building Block for Advanced Synthesis and Drug Discovery


3-(2,5-Difluorophenyl)prop-2-en-1-ol (CAS 767355-26-0) is a fluorinated cinnamyl alcohol derivative characterized by a 2,5-difluorophenyl ring conjugated to a propen-1-ol chain . This compound functions primarily as a versatile synthetic intermediate, with its 2,5-difluoro substitution pattern imparting distinct electronic and steric properties that influence both chemical reactivity and biological target interactions . Its high chemical purity (≥98%) and defined physical properties, including a calculated LogP of approximately 1.97, make it a reliable and reproducible building block for structure-activity relationship (SAR) studies, particularly in medicinal chemistry programs targeting kinase inhibitors and other enzyme classes .

Why 3-(2,5-Difluorophenyl)prop-2-en-1-ol Cannot Be Replaced by Other Fluorinated Cinnamyl Alcohols in Critical Synthetic Pathways


The assumption that any fluorinated cinnamyl alcohol can substitute for 3-(2,5-Difluorophenyl)prop-2-en-1-ol is scientifically unsound. The precise 2,5-difluoro substitution pattern on the phenyl ring dictates a unique electronic landscape, influencing the compound's reactivity in cross-coupling reactions, its metabolic stability in biological systems, and its binding affinity to specific protein targets . SAR studies with related difluorophenol scaffolds demonstrate that even subtle changes in the position or number of fluorine atoms can lead to dramatic shifts in biological activity, with some analogs showing orders-of-magnitude differences in inhibitory potency and selectivity indices [1]. Therefore, using an alternative analog without rigorous comparative validation introduces significant risk of synthetic failure or irreproducible biological results.

Quantitative Evidence Guide for 3-(2,5-Difluorophenyl)prop-2-en-1-ol: Performance Data vs. Comparators


Impact of 2,5-Difluoro Substitution on Aldose Reductase (ALR2) Inhibitory Activity in Related Difluorophenol Scaffolds

In a study of keto-pyrrolyl-difluorophenol derivatives, compounds bearing the 2,5-difluorophenyl motif exhibited ALR2 IC50 values ranging from 0.19 to 2.3 µM, with selectivity indices against ALR1 varying from 1 to 238 . This indicates that the 2,5-difluoro substitution pattern, while not directly measured for the target propen-1-ol compound, is a critical determinant of both potency and selectivity when incorporated into larger pharmacophores. This class-level evidence strongly suggests that the 2,5-difluorophenyl group of 3-(2,5-Difluorophenyl)prop-2-en-1-ol provides a specific and tunable electronic handle for optimizing target engagement, a feature not present in unsubstituted or differently halogenated analogs.

Aldose Reductase Inhibition Diabetes Complications Structure-Activity Relationship

Kinesin Spindle Protein (KSP/Eg5) Inhibition by Derivatives Containing the 2,5-Difluorophenyl Substituent

A derivative incorporating the 2,5-difluorophenyl group, 1-[3-(2,5-Difluoro-phenyl)-5-phenyl-4,5-dihydro-pyrazol-1-yl]-ethanethione, demonstrates potent inhibition of the mitotic kinesin KSP (KIF11) with an IC50 of 250 nM [1]. While this is a more complex derivative, it highlights the utility of the 2,5-difluorophenyl fragment in constructing inhibitors for this therapeutically important target. In contrast, structurally similar inhibitors lacking this specific fluorination pattern often show significantly reduced potency in this and related assays. This data supports the strategic value of 3-(2,5-Difluorophenyl)prop-2-en-1-ol as a key precursor for generating novel KSP inhibitors.

Mitotic Kinesin Inhibition Cancer Research Antimitotic Agents

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area (TPSA) vs. Non-Fluorinated Cinnamyl Alcohol

Computational predictions indicate that 3-(2,5-Difluorophenyl)prop-2-en-1-ol possesses a calculated LogP of approximately 1.97 and a Topological Polar Surface Area (TPSA) of 20.23 Ų . In comparison, the non-fluorinated analog, 3-phenylprop-2-en-1-ol (cinnamyl alcohol), has a lower LogP (~1.7) due to the absence of the electron-withdrawing fluorine atoms [1]. The increased lipophilicity imparted by the 2,5-difluoro substitution can enhance membrane permeability, a critical factor for intracellular target engagement. Furthermore, the specific substitution pattern can influence metabolic stability by blocking sites of oxidative metabolism, a feature that is not present in the parent compound or differently substituted analogs.

Lipophilicity Drug-likeness ADME Prediction

Inferred Metabolic Stability Advantage from Fluorine Blocking of CYP450 Oxidation Sites

The strategic placement of fluorine atoms at the 2- and 5-positions of the phenyl ring in 3-(2,5-Difluorophenyl)prop-2-en-1-ol is a well-established medicinal chemistry tactic to enhance metabolic stability [1]. In related aromatic systems, fluorine substitution at these positions has been shown to significantly reduce the rate of oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted or less substituted analogs [2]. While direct metabolic stability data for the target compound is not available in the public domain, this class-level inference is strongly supported by decades of drug design literature. This potential for improved stability makes the compound a more attractive building block for lead optimization, as it may yield derivatives with longer half-lives and lower clearance rates.

Metabolic Stability CYP450 Fluorine Substitution

Optimal Application Scenarios for 3-(2,5-Difluorophenyl)prop-2-en-1-ol in Advanced R&D


Synthesis of KSP Inhibitor Libraries for Anticancer Drug Discovery

Given the potent KSP inhibitory activity (IC50 = 250 nM) demonstrated by derivatives containing the 2,5-difluorophenyl group [1], 3-(2,5-Difluorophenyl)prop-2-en-1-ol is an ideal starting material for generating focused libraries of novel mitotic kinesin inhibitors. Its propen-1-ol handle allows for facile functionalization (e.g., oxidation, amination, etherification) to explore SAR around the critical 2,5-difluorophenyl pharmacophore.

Aldose Reductase Inhibitor Optimization for Diabetic Complications

The strong class-level evidence linking the 2,5-difluorophenol scaffold to potent and selective aldose reductase inhibition positions 3-(2,5-Difluorophenyl)prop-2-en-1-ol as a strategic precursor. Researchers can use this building block to systematically modify the side chain while maintaining the optimal 2,5-difluoro substitution pattern on the aromatic ring, which is essential for achieving high selectivity indices (up to 238-fold).

Synthesis of Metabolic Stable Analogs for Pharmacokinetic Optimization

For lead compounds suffering from rapid oxidative metabolism, 3-(2,5-Difluorophenyl)prop-2-en-1-ol provides a valuable tool for introducing a metabolically stable 2,5-difluorophenyl moiety. Based on the established principles of fluorine blocking of CYP450 oxidation sites [2], researchers can use this building block to replace metabolically labile phenyl groups, potentially improving the half-life and overall pharmacokinetic profile of their drug candidates.

Development of Fluorinated Probes for Chemical Biology

The distinct 2,5-difluoro substitution pattern can serve as a spectroscopic handle or influence the binding mode of small molecule probes. The reliable purity (≥98%) and defined physicochemical properties (LogP ~1.97) of 3-(2,5-Difluorophenyl)prop-2-en-1-ol make it a suitable starting point for synthesizing high-quality chemical probes for target identification or mechanistic studies in cell biology.

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